molecular formula C11H9F3N2O B2623067 1-Benzyl-3-(trifluoromethyl)-1H-pyrazol-5-ol CAS No. 143706-79-0

1-Benzyl-3-(trifluoromethyl)-1H-pyrazol-5-ol

Cat. No.: B2623067
CAS No.: 143706-79-0
M. Wt: 242.201
InChI Key: AEZWELOKOGULQG-UHFFFAOYSA-N
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Description

1-Benzyl-3-(trifluoromethyl)-1H-pyrazol-5-ol is a pyrazolone-based chemical compound of significant interest in medicinal chemistry and materials science research. The core pyrazolone structure is a privileged scaffold in drug discovery, known for its diverse biological activities . Incorporating the trifluoromethyl group is a common strategy in lead compound optimization, as it can enhance metabolic stability, membrane permeability, and binding affinity due to its high electronegativity and lipophilicity . The benzyl substituent at the N1 position further modulates the compound's properties and offers a site for structural diversification. This compound serves as a key synthetic intermediate for developing novel molecules with potential pharmacological applications. Pyrazolone derivatives have demonstrated a broad spectrum of biological activities in research settings, including antimicrobial, antitumor, and anti-inflammatory effects . Furthermore, the pyrazolone motif is of interest in materials science, particularly in the study of charge-transfer complexes, which have applications in developing organic semiconductors and nonlinear optical materials . Researchers utilize this compound strictly as a building block for the synthesis of more complex structures or as a standard in analytical studies. This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-benzyl-5-(trifluoromethyl)-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2O/c12-11(13,14)9-6-10(17)16(15-9)7-8-4-2-1-3-5-8/h1-6,15H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGECVHWNUIFTCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C=C(N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101220981
Record name 1-(Phenylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101220981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143706-79-0
Record name 1-(Phenylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101220981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-3-(trifluoromethyl)-1H-pyrazol-5-ol can be achieved through several synthetic routes. One common method involves the reaction of benzylhydrazine with trifluoroacetic acid and an appropriate aldehyde or ketone. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3-(trifluoromethyl)-1H-pyrazol-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of 1-Benzyl-3-(trifluoromethyl)-1H-pyrazol-5-ol exhibit significant anticancer properties. A study focused on N-benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides demonstrated their effectiveness as inhibitors of co-activator associated arginine methyltransferase 1 (CARM1), which plays a crucial role in cancer cell proliferation. The study highlighted that the potency of these inhibitors is influenced by the nature of the heteroaryl fragment, with thiophene analogues showing superior activity compared to other heterocycles such as thiazole and pyridine .

Anti-inflammatory Properties
Another significant application is in the development of anti-inflammatory agents. Compounds derived from this compound have been synthesized and tested for their ability to inhibit cyclooxygenase enzymes (COX), which are involved in the inflammatory process. For instance, a series of pyrazole derivatives were evaluated and showed promising COX inhibitory activities, suggesting potential for therapeutic use in treating inflammatory diseases .

Agricultural Applications

Herbicidal Activity
The compound has also been investigated for its herbicidal properties. A study on novel pyrazolylpyrimidine derivatives, which include modifications of this compound, revealed significant herbicidal activity against various weed species. These derivatives were synthesized and screened for their efficacy, with some compounds demonstrating effective control over target weeds at low concentrations .

Material Science

Fluorescent Dyes
In material science, compounds containing pyrazole structures have been explored for their potential use in fluorescent dyes due to their unique electronic properties. The combination of pyrazole with other heterocycles has led to materials exhibiting desirable fluorescence characteristics, making them suitable for applications in sensors and imaging technologies .

Table 1: Biological Activities of Pyrazole Derivatives

Compound NameActivity TypeIC50 Value (µM)Reference
N-Benzyl-1-thiophene-3-(trifluoromethyl)-1H-pyrazoleCARM1 Inhibition0.45
4-Aminosulfonylphenyl derivativeCOX Inhibition0.60
Pyrazolylpyrimidine derivativeHerbicidal Activity0.25

Table 2: Synthesis Methods for Pyrazole Derivatives

MethodologyYield (%)ConditionsReference
Ethanol reflux synthesis67-91Reflux for 16 hours
Acetic acid mediated reaction86.5Stirred at room temp then heated

Case Studies

Case Study 1: Anticancer Research
A recent study synthesized a series of N-benzyl derivatives and tested their activity against various cancer cell lines. The results indicated that specific substitutions on the benzyl group significantly enhanced anticancer activity, suggesting a structure-activity relationship that could guide future drug design efforts .

Case Study 2: Herbicide Development
Another investigation into the herbicidal efficacy of pyrazole derivatives found that certain compounds not only inhibited weed growth but also had minimal impact on crop plants, indicating a potential for selective herbicide development .

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(trifluoromethyl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • Synthesis Efficiency : The triazole derivative achieves a higher yield (66%) than the target compound (17%), likely due to optimized reaction conditions or stabilizing interactions.
  • Polarity and Solubility : The benzothiazole-containing analog has increased polarity due to sulfur and oxygen atoms, which may improve aqueous solubility compared to purely hydrocarbon-substituted pyrazoles.

Physicochemical Data Comparison

Property This compound 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole
Melting Point Not reported Not reported Not reported
LogP (Predicted) ~2.5 (estimated) ~1.8 ~2.9
Hydrogen Bond Donors 1 (-OH) 1 (-OH) 0
Synthetic Yield 17% Not reported Not reported

Notes:

  • The hydroxyl group in the target compound and its methyl analog increases hydrogen-bonding capacity, which may improve solubility compared to non-hydroxylated analogs like 1-phenyl-3-(trifluoromethyl)-1H-pyrazole.
  • The higher predicted LogP of the phenyl derivative suggests greater lipophilicity, which could enhance membrane permeability but reduce aqueous solubility.

Research Findings and Implications

  • Structure-Activity Relationships (SAR) : The trifluoromethyl group consistently enhances metabolic stability and electron-withdrawing effects across analogs. Substitutions at N1 (e.g., benzyl vs. methyl) modulate steric interactions, impacting biological target engagement .
  • Synthetic Challenges : Lower yields in the target compound’s synthesis highlight the need for optimized protocols, such as catalyst screening or solvent selection, as seen in greener syntheses of bis-pyrazol-5-ols .

Biological Activity

1-Benzyl-3-(trifluoromethyl)-1H-pyrazol-5-ol is a compound that has garnered attention due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a benzyl group and a trifluoromethyl group. The trifluoromethyl moiety is known to enhance the lipophilicity and metabolic stability of compounds, which can lead to improved biological activity.

Antiproliferative Activity

Recent research indicates that derivatives of this compound exhibit significant antiproliferative effects, particularly against cancer cell lines. For instance, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides derived from this structure have shown submicromolar antiproliferative activity in MIA PaCa-2 pancreatic cancer cells. These compounds were found to reduce mTORC1 activity and increase basal autophagy, suggesting a novel mechanism for their anticancer effects .

Anti-inflammatory Activity

Studies have demonstrated that pyrazole derivatives possess notable anti-inflammatory properties. For example, compounds synthesized from related structures have been shown to inhibit COX-2 with high selectivity, indicating potential therapeutic applications in treating inflammatory diseases. The IC50 values for these compounds ranged from 0.02 to 0.04 µM, showcasing their potency compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac .

mTORC1 Inhibition

The inhibition of mTORC1 (mechanistic target of rapamycin complex 1) is a critical pathway through which these compounds exert their antiproliferative effects. By disrupting autophagic flux and inhibiting mTORC1 reactivation during nutrient refeeding, these compounds can induce cell death in cancer cells that are reliant on autophagy for survival under metabolic stress .

Autophagy Modulation

The modulation of autophagy presents another avenue through which this compound derivatives exert their effects. Increased autophagic activity at basal levels combined with impaired flux under stress conditions can selectively target cancer cells while sparing normal cells, making this mechanism particularly appealing for therapeutic development .

Case Studies

StudyFindings
Borisevich et al. (2018)Identified polyfluoroalkylated pyrazoles with enhanced anti-inflammatory activity compared to non-fluorinated counterparts .
Akhtar et al. (2022)Reported significant in vitro anti-inflammatory activity for novel pyrazole derivatives with IC50 values comparable to diclofenac .
Recent SAR StudiesHighlighted the importance of substituent variations on the pyrazole ring affecting biological activity and selectivity towards COX enzymes .

Q & A

Q. What are the common synthetic routes for 1-Benzyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via condensation of ethyl 4,4,4-trifluoro-3-oxobutanoate with benzylhydrazine, yielding 17% under standard conditions . To improve yields, researchers can explore solvent optimization (e.g., ethanol vs. acetonitrile), temperature modulation, or stoichiometric adjustments. Alternative routes using haloacetylated enol ethers with hydrazines may enhance regioselectivity and efficiency .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers observe?

1H-NMR is critical for confirming the pyrazole ring structure: a singlet at δ 5.59 ppm corresponds to the C5 proton, while the benzyl group appears as a multiplet at δ 7.10–7.26 ppm . IR spectroscopy can identify hydroxyl (broad ~3200 cm⁻¹) and trifluoromethyl (strong absorption ~1100–1200 cm⁻¹) groups. Mass spectrometry (ESI or EI) should show the molecular ion peak at m/z 256 (C₁₁H₁₀F₃N₂O⁺) .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties, and what experimental approaches quantify these effects?

The electron-withdrawing trifluoromethyl group increases acidity (predicted pKa ~8.08) and lipophilicity. HPLC with logP measurements or shake-flask partitioning can assess hydrophobicity. Thermal stability is evaluated via DSC/TGA , with melting points reported at 177–179°C .

Advanced Research Questions

Q. How can researchers employ catalyst-free or nanocatalyst-assisted methods to synthesize derivatives, and what are the comparative advantages?

Catalyst-free Knoevenagel-Michael reactions enable rapid (5 min) bis-pyrazole formation with ~93% yield but require ethanol reflux . In contrast, graphene oxide functionalized with pyridine-methanesulfonate nanocatalysts improve yields (e.g., 95%) under milder conditions, reducing byproducts and enabling recyclability . Comparative studies should assess reaction time, scalability, and environmental impact.

Q. What strategies resolve contradictions in reaction yields reported across synthetic methodologies?

Discrepancies (e.g., 17% vs. 95% yields) arise from solvent choice, catalyst efficiency, or purification methods. Design of Experiments (DoE) can systematically optimize parameters. For example, fractional factorial designs may identify critical variables like temperature or hydrazine equivalents. HPLC purity analysis post-crystallization ensures accurate yield calculations .

Q. How can computational models predict hydrogen bonding patterns and crystal packing, and which software tools are preferred?

SHELX programs (e.g., SHELXL) are widely used for crystallographic refinement. Mercury CSD analyzes hydrogen-bonding motifs (e.g., R₂²(8) rings) and π-π interactions. Density Functional Theory (DFT) simulations (e.g., Gaussian) model intermolecular forces, correlating with experimental XRD data to validate packing arrangements .

Q. In designing derivatives for biological activity, what structural modifications are promising, and how should in vitro assays be structured?

Substituent modifications at the benzyl or trifluoromethyl groups (e.g., halogenation, heterocycle fusion) enhance bioactivity. For anticonvulsant studies, kindling models in rodents or voltage-gated ion channel assays (e.g., patch-clamp) are recommended. SAR analysis should pair in vitro screening (IC₅₀ determination) with molecular docking (AutoDock Vina) to prioritize candidates .

Q. What methodologies confirm regioselectivity in pyrazole ring formation during synthesis?

NOESY NMR identifies spatial proximity between protons (e.g., benzyl vs. trifluoromethyl groups). X-ray crystallography unambiguously assigns regiochemistry, while LC-MS/MS monitors intermediates to track reaction pathways. Comparative synthesis with isotopically labeled reagents (e.g., ¹³C) can further validate mechanisms .

Q. How do SHELX programs facilitate molecular structure determination via X-ray crystallography?

SHELXL refines positional and thermal parameters using high-resolution data, handling twinning or disorder common in trifluoromethyl-containing crystals. The HKLF 5 format integrates intensity statistics for robust error analysis. For macromolecular interfaces, SHELXPRO merges datasets, while SHELXC/D/E pipelines enable high-throughput phasing .

Q. How can NMR data integrate with computational chemistry to elucidate tautomeric forms in solution?

Dynamic NMR (VT-NMR) tracks tautomer equilibria (e.g., keto-enol shifts) by varying temperature. Chemical shift calculations (via GIAO-DFT) predict ¹H/¹³C spectra for each tautomer, validated against experimental data. Solvent polarity studies (DMSO vs. CDCl₃) further probe equilibrium states .

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